molecular formula C18H18N2O4 B11235949 N-(4-acetamidophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(4-acetamidophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11235949
M. Wt: 326.3 g/mol
InChI Key: QPVMQEASXNBXNV-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzodioxepine ring fused with an acetamidophenyl group, making it a subject of study for its potential pharmacological and industrial uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxepine ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The acetamidophenyl group is then introduced via an acylation reaction using acetic anhydride and a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

N-(4-acetamidophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation and pain, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetamidophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its benzodioxepine ring structure, which is not commonly found in other similar compounds.

Properties

Molecular Formula

C18H18N2O4

Molecular Weight

326.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C18H18N2O4/c1-12(21)19-14-4-6-15(7-5-14)20-18(22)13-3-8-16-17(11-13)24-10-2-9-23-16/h3-8,11H,2,9-10H2,1H3,(H,19,21)(H,20,22)

InChI Key

QPVMQEASXNBXNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCCO3

Origin of Product

United States

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